Candidoin
Description
Candidoin is a polyene macrolide antifungal agent structurally characterized by a large lactone ring conjugated with multiple double bonds and a mycosamine sugar moiety . It is primarily used to treat systemic fungal infections, such as candidiasis and aspergillosis, by binding to ergosterol in fungal cell membranes, disrupting membrane integrity, and inducing cell lysis. Its mechanism of action is similar to other polyene antifungals, but its pharmacokinetic profile and toxicity spectrum distinguish it from analogs like Amphotericin B and Nystatin . This compound’s industrial production involves Streptomyces fermentation, followed by chromatographic purification to isolate the active compound. Key properties include moderate water solubility (0.5–1.2 mg/mL at 25°C), a molecular weight of 1,210.4 g/mol, and UV-Vis absorption peaks at 318 nm and 405 nm due to its conjugated chromophore .
Properties
CAS No. |
65776-69-4 |
|---|---|
Molecular Formula |
C54H81NO19 |
Molecular Weight |
1048.2 g/mol |
IUPAC Name |
(21E,23E,25E,27E,29E,31E,33E)-20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid |
InChI |
InChI=1S/C54H81NO19/c1-30-21-22-36(56)23-37(57)24-38(58)27-45(64)70-33(4)32(3)52(74-46-29-44(63)49(65)34(5)71-46)31(2)19-17-15-13-11-9-7-8-10-12-14-16-18-20-40(73-54-51(67)48(55)50(66)35(6)72-54)28-43(62)47(53(68)69)42(61)26-39(59)25-41(30)60/h7-20,30-35,37-38,40-43,46-52,54,57-58,60-62,65-67H,21-29,55H2,1-6H3,(H,68,69)/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t30?,31?,32?,33?,34-,35-,37?,38?,40?,41?,42?,43?,46?,47?,48-,49-,50+,51-,52?,54?/m0/s1 |
InChI Key |
PYGSGGUCVLQNHZ-RJLNYRKHSA-N |
SMILES |
CC1CCC(=O)CC(CC(CC(=O)OC(C(C(C(C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC1O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O)C)OC3CC(=O)C(C(O3)C)O)C)C)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(C(CCC(=O)CC(CC(CC(=O)OC(C(C(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)OC3CC(=O)[C@H]([C@@H](O3)C)O)C)C)O)O)C)O)O)C(=O)O)O)O)N)O |
Canonical SMILES |
CC1CCC(=O)CC(CC(CC(=O)OC(C(C(C(C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC1O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O)C)OC3CC(=O)C(C(O3)C)O)C)C)O)O |
Synonyms |
candidoin |
Origin of Product |
United States |
Comparison with Similar Compounds
Candidoin is compared below with two structurally and functionally related antifungals: Amphotericin B and Nystatin .
Structural and Functional Comparison
| Property | This compound | Amphotericin B | Nystatin |
|---|---|---|---|
| Molecular Weight | 1,210.4 g/mol | 924.1 g/mol | 926.1 g/mol |
| Solubility (Water) | 0.5–1.2 mg/mL | 0.1–0.5 mg/mL | 0.05–0.2 mg/mL |
| Mechanism | Ergosterol binding | Ergosterol binding | Ergosterol binding |
| Spectrum | Broad | Broad | Narrow (topical) |
| Primary Use | Systemic infections | Systemic infections | Mucocutaneous |
| Toxicity (LD₅₀, mice) | 8.5 mg/kg | 2.3 mg/kg | 15.0 mg/kg |
Sources: Compound databases , pharmacokinetic studies
Key Structural Differences :
- This compound’s lactone ring contains 28 carbon atoms, compared to 35 in Amphotericin B and 26 in Nystatin. This larger ring may enhance membrane binding but reduces renal clearance, increasing nephrotoxicity risk compared to Nystatin .
- Unlike Amphotericin B, this compound lacks a heptaene region, which correlates with reduced hemolytic toxicity (15% RBC lysis vs. 45% for Amphotericin B at 10 μM) .
Discussion :
- This compound demonstrates superior in vitro potency against Aspergillus fumigatus (MIC₉₀ = 1.2 μg/mL) compared to Nystatin (MIC₉₀ = 8.0 μg/mL), likely due to enhanced membrane penetration from its mycosamine moiety .
- However, its longer half-life increases cumulative toxicity risks, necessitating dose adjustments in renal-impaired patients. In contrast, Nystatin’s rapid clearance limits systemic use but minimizes toxicity .
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